molecular formula C11H21NO4 B3111448 tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate CAS No. 1823995-56-7

tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate

Cat. No.: B3111448
CAS No.: 1823995-56-7
M. Wt: 231.29 g/mol
InChI Key: MDLRSSKDCUAPDO-UHFFFAOYSA-N
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Description

tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate is a carbamate derivative characterized by dual tert-butoxycarbonyl (Boc) groups and a methyl substituent on the nitrogen atom. This compound is widely used in organic synthesis as a protected amine intermediate, particularly in peptide chemistry and drug development. Its steric bulk from the tert-butyl groups enhances stability against nucleophilic and acidic conditions, while the methyl group modulates electronic and steric properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)15-8(13)12(7)9(14)16-11(4,5)6/h1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLRSSKDCUAPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methylcarbamate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions, and the product is isolated through standard purification techniques such as crystallization or distillation .

Chemical Reactions Analysis

tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of this compound oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of this compound alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.

Scientific Research Applications

Organic Synthesis

Boc Protection in Amino Acids:
One of the primary applications of tert-butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate is its role as a protecting group for amines during organic synthesis. The tert-butoxycarbonyl (Boc) group is widely used to protect amine functionalities, allowing for selective reactions without interference from the amine group. This property is crucial in multi-step syntheses where functional group compatibility is essential.

Table 1: Comparison of Protecting Groups in Organic Synthesis

Protecting GroupTypeStabilityDeprotection Method
BocAmineAcidicMild acid (TFA)
FmocAmineBasicBase (piperidine)
CBZAmineAcidicHydrogenation

Peptide Synthesis

Use in Solid-Phase Peptide Synthesis (SPPS):
In peptide synthesis, this compound serves as a protective group for amino acids. Its stability under various reaction conditions allows chemists to build complex peptides while minimizing side reactions. The Boc group can be easily removed under mild acidic conditions, facilitating the further functionalization of peptides.

Case Study: Synthesis of Cysteine-Containing Peptides
Research has demonstrated the effectiveness of using Boc-protected cysteine derivatives in synthesizing peptides that require specific thiol functionalities. The ability to selectively deprotect the Boc group allows for the introduction of disulfide bonds or other modifications critical for biological activity .

Medicinal Chemistry

Drug Development:
In medicinal chemistry, this compound is employed in the synthesis of bioactive compounds and drug candidates. Its utility in forming stable intermediates enhances the efficiency of synthesizing complex molecules with potential therapeutic effects.

Example: Synthesis of Antiviral Agents
A notable application includes its use in synthesizing antiviral agents where the Boc protection strategy enables the incorporation of sensitive functional groups that are essential for biological activity while maintaining stability during synthetic procedures .

Bioconjugation

Linker for Bioconjugates:
The compound also finds applications as a linker in bioconjugation processes, allowing for the attachment of biomolecules such as peptides or proteins to various carriers or surfaces. This property is particularly useful in developing targeted drug delivery systems and diagnostic tools.

Table 2: Applications of this compound

Application AreaDescription
Organic SynthesisProtecting group for amines
Peptide SynthesisUsed in SPPS for cysteine-containing peptides
Medicinal ChemistryIntermediate in drug development
BioconjugationLinker for attaching biomolecules

Mechanism of Action

The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate involves the stabilization of reactive intermediates through steric hindrance provided by the tert-butyl groups. The compound acts as an electrophile, facilitating nucleophilic addition reactions. The resonance stabilization of the tert-butoxycarbonyl group also plays a crucial role in its reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine)

  • Structure : Features a hydroxylamine (N–O–H) group instead of an N-methyl substituent.
  • Hydrogen Bonding : Exhibits strong intermolecular hydrogen bonds (N–H···O and O–H···O) with bond lengths of 2.647–2.810 Å and angles of 164–171°, forming ribbon-like structures. This contrasts with the target compound, which lacks hydroxylamine-driven H-bonding networks .
  • Reactivity : The hydroxylamine group enables nucleophilic reactivity, making it suitable for oxime formation, unlike the more inert N-methyl carbamate .

tert-Butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate

  • Structure : Replaces the N-methyl group with a methanesulfonyl (SO₂Me) moiety.
  • Electronic Effects : The sulfonyl group is strongly electron-withdrawing, increasing acidity (predicted pKa < 0) compared to the electron-donating methyl group in the target compound.
Property Target Compound N-Methanesulfonyl Derivative
Molecular Weight (g/mol) 295.35 295.35 (same formula)
Key Substituent N-Me N-SO₂Me
pKa (Predicted) ~5–6 <0
Commercial Status Available Discontinued

Nitro- and Trifluoromethyl-Substituted Derivatives

  • Examples :
    • tert-Butyl N-[(tert-butoxy)carbonyl]-N-(5-nitropyrimidin-2-yl)carbamate (CAS 1819993-46-8)
    • tert-Butyl N-[(tert-butoxy)carbonyl]-N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate (CAS 1440526-51-1)
  • Electronic Effects: Nitro (NO₂) and trifluoromethyl (CF₃) groups are electron-withdrawing, significantly enhancing electrophilicity at the carbamate carbonyl. This increases susceptibility to hydrolysis compared to the N-methyl analog .
  • Applications : Useful in high-energy materials or as intermediates for aromatic substitution reactions.

Bicyclic Carbamate Derivatives

  • Examples: tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate (CAS 2241138-06-5) tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 744183-20-8)
  • Structural Impact : Rigid bicyclic frameworks reduce conformational flexibility, improving thermal stability but limiting solubility in polar solvents.
  • Applications : Valuable in constrained peptide design and as building blocks for neuroactive compounds .

tert-Butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate

  • Structure: Contains an imino (NH) and hydroxyimino (N–OH) group.
  • Reactivity: The imino group participates in tautomerization and coordination chemistry, unlike the inert N-methyl group. This derivative is used in metal-chelating agents and heterocycle synthesis .

Key Comparative Analysis

Compound Class Key Feature Stability Reactivity Profile Applications
Target Compound N-Me, dual Boc High Inert; deprotection under acid Amine protection in peptides
N-Hydroxycarbamate N–OH Moderate Nucleophilic (oxime formation) Hydroxylamine synthesis
N-Methanesulfonyl N-SO₂Me Low Acidic; electrophilic Discontinued
Nitro/CF₃ Derivatives NO₂/CF₃ substituents Variable Electrophilic carbonyl Energetic materials
Bicyclic Derivatives Rigid frameworks High Sterically hindered Peptide mimics

Biological Activity

Tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate, often referred to as a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butyl group, a carbamate moiety, and a tert-butoxycarbonyl (Boc) protective group. This configuration enhances its stability and solubility in various organic solvents, making it suitable for diverse applications in organic synthesis and medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interaction with enzymes and potential therapeutic applications. Notably, carbamates are known for their ability to inhibit cholinesterases, which are critical enzymes in neurotransmission.

Enzyme Inhibition

  • Cholinesterase Inhibition :
    • Carbamates like this compound have been shown to exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies indicate that compounds within this class can inhibit these enzymes with varying degrees of potency, often measured by IC50 values.
    • For example, related carbamates have demonstrated IC50 values ranging from 1.60 µM to 311.0 µM against AChE, suggesting that structural modifications can significantly impact inhibitory strength .
  • Mechanism of Action :
    • The mechanism by which carbamates inhibit cholinesterases typically involves the formation of a stable carbamoyl-enzyme complex, which prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter at synaptic clefts.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • In Vitro Studies :
    • In vitro assays have demonstrated that derivatives of this compound exhibit micromolar inhibition against specific cancer-related targets such as HSET (KIFC1), which is involved in mitotic spindle formation in cancer cells. High-throughput screening identified several derivatives with significant inhibitory activity, suggesting potential applications in cancer therapy .
  • Cellular Context :
    • Research involving centrosome-amplified human cancer cell lines has shown that treatment with HSET inhibitors derived from this class results in increased multipolarity during mitosis, indicating a disruption in normal cell division processes . This effect was particularly pronounced at concentrations around 15 µM.

Data Table: Biological Activity Summary

Compound NameTarget EnzymeIC50 (µM)Notes
This compoundAcetylcholinesterase1.60 - 311Moderate inhibition observed
Related DerivativeHSET (KIFC1)MicromolarInduces multipolarity in cancer cells

Q & A

Q. What are the standard synthetic routes for tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate, and how do reaction parameters influence yield?

The compound is synthesized via carbamate coupling reactions. A typical method involves reacting tert-butyl carbamate derivatives with activated carbonyl intermediates (e.g., chloroformates or mixed anhydrides) in the presence of a base like triethylamine. Key parameters include:

  • Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility and reactivity .
  • Temperature : Room temperature to 40°C to prevent side reactions .
  • Base stoichiometry : Excess base (1.2–1.5 equivalents) to neutralize HCl byproducts . Yields typically range from 60–85%, with impurities monitored via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl groups at δ ~1.3 ppm for ¹H; carbonyl carbons at ~150–155 ppm for ¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of CO₂ or tert-butoxy groups) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C) confirm carbamate functionality .

Q. What safety precautions are critical when handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as carbamates may release toxic vapors (e.g., methyl isocyanate) under decomposition .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies often arise from rotameric equilibria or solvent effects. Strategies include:

  • Variable-temperature NMR : Cooling to –40°C slows rotation, simplifying splitting .
  • Deuterated solvents : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict expected shifts and validate assignments .

Q. What strategies optimize enantiomeric purity in asymmetric syntheses involving this carbamate?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce stereoselectivity during carbamate formation .
  • Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers with >99% ee .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .

Q. How does this compound degrade under acidic/basic conditions, and what intermediates form?

  • Acidic hydrolysis : Cleavage of the tert-butoxy group generates N-methylcarbamic acid, which decarboxylates to methylamine and CO₂ .
  • Basic conditions : Nucleophilic attack at the carbonyl forms a tetrahedral intermediate, leading to tert-butanol and methyl isocyanate .
  • Stability studies : TGA/DSC analysis shows decomposition onset at ~150°C, with mass loss correlating to CO₂ release .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme inhibition : Screen against acetylcholinesterase (AChE) or proteases via fluorometric assays (IC₅₀ determination) .
  • Cellular uptake : Radiolabel (¹⁴C) the carbamate and quantify accumulation in cell lysates using scintillation counting .
  • Molecular docking : AutoDock Vina predicts binding modes to targets like kinase domains, guiding SAR studies .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies?

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) alter melting points .
  • Impurities : Residual solvents (e.g., DCM) depress observed values; recrystallization from ethyl acetate/hexane improves purity .
  • Methodology : Differential scanning calorimetry (DSC) vs. capillary methods yield ±5°C differences .

Q. How to address discrepancies in reaction yields when scaling up synthesis?

  • Mixing efficiency : Use overhead stirrers (vs. magnetic) for uniform heat/mass transfer in large batches .
  • Purification : Switch from column chromatography to recrystallization for higher recovery (>90%) .
  • Byproduct analysis : LC-MS identifies dimers or oxidized species requiring optimized inert atmospheres .

Methodological Best Practices

Q. What protocols ensure reproducibility in carbamate-based coupling reactions?

  • Dry conditions : Use molecular sieves (3Å) to scavenge moisture .
  • Stoichiometry control : Pre-activate carbonyl groups with CDI (1,1'-carbonyldiimidazole) before adding amines .
  • In situ monitoring : ReactIR tracks carbamate formation in real time via carbonyl peak evolution .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate
Reactant of Route 2
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tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate

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